6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Overview
Description
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA-Na belongs to the class of nicotinic acid receptors agonists and has been shown to have promising pharmacological properties that can be used for various biomedical applications.
Mechanism of Action
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid acts as an agonist for the nicotinic acid receptor, which is involved in various cellular processes, including lipid metabolism, inflammation, and cell proliferation. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid binds to the receptor, leading to the activation of various signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid is also stable and can be stored for an extended period, making it suitable for long-term experiments. However, 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid. One potential area of research is the development of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to understand the mechanism of action of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid and its potential side effects. Finally, the development of new synthetic methods for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid could lead to the production of more potent and effective compounds.
Scientific Research Applications
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFTJLNDUNNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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